Butyl coumarin-3-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
7460-87-9 |
|---|---|
Molecular Formula |
C14H14O4 |
Molecular Weight |
246.26 g/mol |
IUPAC Name |
butyl 2-oxochromene-3-carboxylate |
InChI |
InChI=1S/C14H14O4/c1-2-3-8-17-13(15)11-9-10-6-4-5-7-12(10)18-14(11)16/h4-7,9H,2-3,8H2,1H3 |
InChI Key |
DNSDRVXHFSEQRO-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)C1=CC2=CC=CC=C2OC1=O |
Canonical SMILES |
CCCCOC(=O)C1=CC2=CC=CC=C2OC1=O |
Other CAS No. |
7460-87-9 |
Origin of Product |
United States |
Synthetic Methodologies for Butyl Coumarin 3 Carboxylate and Analogous Esters
Classical and Contemporary Approaches to Coumarin-3-Carboxylic Acid Precursors
The foundation for synthesizing butyl coumarin-3-carboxylate lies in the efficient production of coumarin-3-carboxylic acid. The Knoevenagel condensation is a cornerstone reaction for this purpose, offering several pathways through the choice of reactants and catalysts.
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry. tandfonline.com It is widely used for synthesizing coumarin-3-carboxylic acids and involves the reaction of an o-hydroxybenzaldehyde (salicylaldehyde) with a compound containing an active methylene (B1212753) group, such as malonic acid. tandfonline.com The reaction proceeds through a cascade process that includes the initial condensation followed by an intramolecular cyclization (laconization) to form the coumarin (B35378) ring. researchgate.net The choice of reagents and reaction conditions can be tailored to optimize the yield and purity of the resulting coumarin-3-carboxylic acid.
A highly effective variation of the Knoevenagel condensation for producing coumarin-3-carboxylic acids involves the use of 2,2-dimethyl-1,3-dioxane-4,6-dione, commonly known as Meldrum's acid, as the active methylene component. ias.ac.in The reaction between various o-hydroxyaryl aldehydes and Meldrum's acid provides a reliable route to these precursors. researchgate.net This pathway is often preferred due to the high reactivity of Meldrum's acid, which can lead to excellent yields under relatively mild conditions. acs.org The condensation is typically followed by hydrolysis and decarboxylation to yield the final coumarin-3-carboxylic acid. The reaction can be performed in various solvents, including water and ethanol, and can be promoted by different catalytic systems. acs.orgrsc.org
The efficiency of the Knoevenagel condensation for synthesizing coumarin-3-carboxylic acids is heavily influenced by the choice of catalyst. A wide array of catalysts have been explored to facilitate this transformation, ranging from simple organic bases to more complex systems.
Amines and Organic Bases: Piperidine, often in combination with acetic acid, is a classical catalyst for this reaction. nih.gov Other amines like triethylamine (B128534) are also effective. researchgate.net These basic catalysts facilitate the initial condensation step between the salicylaldehyde (B1680747) and the active methylene compound.
Inorganic Bases: Simple, inexpensive inorganic bases like potassium carbonate have proven to be highly effective, especially for reactions conducted in water at room temperature, offering a green and scalable approach. acs.orgresearchgate.net
Metal Oxides and Lewis Acids: Various metal-containing catalysts have been investigated. Iron(III) chloride (FeCl₃) has been used to catalyze a multicomponent reaction between salicylaldehydes, Meldrum's acid, and alcohols to directly form coumarin-3-carboxylic esters. researchgate.net Ytterbium triflate (Yb(OTf)₃) has been employed for solvent-free synthesis under microwave irradiation. researchgate.net Nano metal oxides such as nano MgO and nano CuO have also been used as catalysts. nih.gov
Ionic Liquids: Ionic liquids have emerged as green and reusable catalyst-solvent systems for this synthesis. rowan.edu Doubly Brønsted acidic task-specific ionic liquids have been shown to be efficient catalysts, allowing for reactions under solvent-free, ambient conditions with the benefit of catalyst recyclability. nih.gov
Biopolymers: Chitosan (B1678972), a biodegradable polymer, has been successfully used as a recyclable catalyst for the cascade reaction between salicylaldehydes and Meldrum's acid in aqueous media, providing good yields in short reaction times. rsc.org
The table below summarizes various catalytic systems used in the synthesis of coumarin-3-carboxylic acid.
| Catalyst System | Reactants | Solvent | Conditions | Yield (%) | Reference |
| Piperidine / Acetic Acid | Salicylaldehyde, Diethyl Malonate | Ethanol | Reflux | N/A | nih.gov |
| Potassium Carbonate | Salicylaldehyde, Meldrum's Acid | Water | Room Temp | 92-99 | acs.org |
| Yb(OTf)₃ | Salicylaldehyde, Meldrum's Acid | Solvent-free | Microwave | 93-98 | nih.gov |
| Chitosan | Salicylaldehyde, Meldrum's Acid | Water/Ethanol | 75 °C | 77-88 | rsc.org |
| [MBSPy][HSO₄] Ionic Liquid | Phenols, β-Ketoester | Solvent-free | Room Temp | Good to Excellent | nih.gov |
| FeCl₃ | Salicylaldehydes, Meldrum's Acid, Alcohols | N/A | N/A | N/A | researchgate.net |
Meldrum's Acid and Salicylaldehyde Condensation Pathways.
Esterification Protocols for this compound
Once coumarin-3-carboxylic acid is synthesized, the final step is its conversion to the butyl ester. This is typically achieved through esterification reactions.
Direct esterification, such as the Fischer esterification, involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. sigmaaldrich.com However, for coumarin-3-carboxylic acid, milder methods are often preferred to avoid potential side reactions. One such method is the Steglich esterification, which uses N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). mdpi.com This method is highly efficient and proceeds under mild, room-temperature conditions. mdpi.com Other reagents like potassium hexafluorophosphate (B91526) (KPF₆) have also been utilized for this purpose. mdpi.com
The synthesis of this compound specifically involves the esterification of coumarin-3-carboxylic acid with butanol. A direct approach involves a multicomponent reaction where salicylaldehydes, Meldrum's acid, and an alcohol (in this case, butanol) are reacted together in the presence of a catalyst like iron(III) chloride (FeCl₃) to form the ester in a single pot. researchgate.net
Alternatively, a two-step process is more common. First, coumarin-3-carboxylic acid is synthesized and isolated. mdpi.com Then, it is subjected to an esterification reaction with butanol. The Steglich esterification conditions, for example, would involve reacting coumarin-3-carboxylic acid with butanol in a solvent like dichloromethane (B109758) (DCM), using DCC as the coupling agent and DMAP as the catalyst. mdpi.com This approach allows for greater control and purification of the intermediate and final products.
Comparative Analysis of Esterification Efficiencies and Yields
Several methods are employed for the synthesis of coumarin-3-carboxylate esters, with efficiencies and yields varying based on the chosen methodology, catalyst, and reaction conditions.
One common approach is the FeCl₃-catalyzed multicomponent reaction of salicylaldehydes, Meldrum's acid, and an alcohol. This method is noted for its high atom economy and environmentally friendly nature. researchgate.net Reports indicate that this reaction can produce coumarin-3-carboxylate derivatives with yields of up to 93%. researchgate.net The reaction typically proceeds at around 70°C in a solvent like ethanol. jetir.orgnih.gov
Another widely used method is the Steglich esterification , which employs a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). mdpi.comorganic-chemistry.org This method is particularly mild and suitable for substrates that are sensitive to acidic conditions. organic-chemistry.orgcommonorganicchemistry.com However, the yields for Steglich esterification of coumarin-3-carboxylic acid with various alcohols have been reported in the range of 30–42%. mdpi.com
The Knoevenagel condensation is a fundamental method for synthesizing the precursor, coumarin-3-carboxylic acid, from which esters can be derived. jetir.org The condensation of salicylaldehydes and Meldrum's acid can be catalyzed by various substances, with reported yields ranging from 73% to as high as 99% depending on the catalyst used. jetir.orgnih.gov For instance, using potassium carbonate as a catalyst has been shown to be effective. mdpi.com Subsequent esterification of the resulting carboxylic acid would then be required to obtain the final ester product.
Ultrasound irradiation has also been explored as a green chemistry approach for the synthesis of coumarin-3-carboxylic acids, with some methods reporting excellent yields of 93–98% in solvent-free conditions under microwave irradiation. nih.gov
| Esterification Method | Catalyst/Reagents | Typical Yield (%) | Key Features |
|---|---|---|---|
| FeCl₃-Catalyzed Multicomponent Reaction | FeCl₃, Salicylaldehyde, Meldrum's acid, Alcohol | Up to 93% | High atom economy, environmentally friendly. researchgate.net |
| Steglich Esterification | DCC, DMAP | 30–42% | Mild conditions, suitable for acid-sensitive substrates. mdpi.comorganic-chemistry.org |
| Knoevenagel Condensation (for precursor acid) followed by Esterification | Various catalysts (e.g., K₂CO₃, NaN₃) | 73–99% (for acid) | High yield for the precursor acid. jetir.orgnih.gov |
| Ultrasound/Microwave-Assisted Synthesis (for precursor acid) | Yb(OTf)₃ (microwave) | 93–98% (for acid) | Green, solvent-free conditions, high yields. nih.gov |
Advanced Synthetic Transformations of Coumarin-3-Carboxylate Scaffolds
The coumarin-3-carboxylate scaffold is not merely a stable final product but a versatile platform for further chemical modifications. The presence of the carboxyl group activates the molecule for a range of transformations, including functionalization at the C3 and C4 positions. ias.ac.inias.ac.in
Decarboxylative Functionalization Strategies at C3 and C4 Positions
Decarboxylation of coumarin-3-carboxylic acids is a powerful strategy to introduce a variety of functional groups at the C3 or C4 position, a process that is often challenging to achieve through other means. ias.ac.in
Transition metals play a pivotal role in promoting decarboxylative functionalization.
Palladium Catalysis : Palladium catalysts are widely used for decarboxylative cross-coupling reactions. For instance, PdCl₂ has been used for the C3-arylation of coumarin-3-carboxylic acids with aryl iodides, affording 3-arylcoumarins in yields ranging from low to excellent. ias.ac.in Pd(OAc)₂ has been employed for C3-alkenylation. ias.ac.in Interestingly, in the presence of arylboronic acids and Pd(OAc)₂, arylation can occur unexpectedly at the C4-position. ias.ac.in Mechanistic studies suggest that some palladium-catalyzed decarboxylations may proceed through a Pd(0) catalyst, which is contrary to the more common Pd(II)-catalyzed pathways. nih.gov
Copper Catalysis : Copper catalysts are effective for various decarboxylative couplings. Cu(OAc)₂ has been used to catalyze the C3-benzylation of coumarin-3-carboxylic acids with toluene (B28343) derivatives. ias.ac.in Copper iodide (CuI) has been utilized for decarboxylative amidation. ias.ac.in Furthermore, copper-catalyzed decarboxylative cross-coupling of coumarin-3-carboxylic acids with H-phosphonates provides a route to C-P bond formation. researchgate.net Efficient copper-catalyzed decarboxylative cross-coupling with 4-thiazolidinones has also been developed. researchgate.net
Silver Catalysis : Silver catalysts, such as Ag₂CO₃, can facilitate the protodecarboxylation of coumarin-3-carboxylic acids under mild conditions. ias.ac.in Silver has also been used as an oxidant in palladium-catalyzed decarboxylative coupling reactions. ias.ac.in
| Metal Catalyst | Reaction Type | Position | Example Yield |
|---|---|---|---|
| Palladium (PdCl₂, Pd(OAc)₂) | Arylation, Alkenylation | C3, C4 | Variable (low to excellent) ias.ac.in |
| Copper (Cu(OAc)₂, CuI, CuBr) | Benzylation, Amidation, Phosphonation | C3 | Moderate to good ias.ac.inresearchgate.net |
| Silver (Ag₂CO₃) | Protodecarboxylation | C3 | Good to excellent |
While metal catalysts are prevalent, catalyst-free decarboxylative reactions of coumarin-3-carboxylic acids have also been developed, offering greener and more cost-effective synthetic routes. These reactions often proceed via a Michael addition-decarboxylation sequence. For example, a catalyst-free domino reaction involving conjugate addition, decarboxylation, and subsequent esterification or amidation with pyrazolones has been reported. researcher.life This highlights the intrinsic reactivity of the coumarin-3-carboxylic acid core, which can undergo Michael addition, followed by decarboxylation under mild, catalyst-free conditions. researcher.life
Metal-Catalyzed Decarboxylation Reactions (e.g., Palladium, Copper, Silver Catalysis).
Amidation Reactions of Coumarin-3-Carboxylic Acids
The conversion of coumarin-3-carboxylic acids to their corresponding amides is a significant transformation, as the amide functionality is a key feature in many biologically active molecules. These reactions can be achieved through various methods.
One approach involves the use of copper iodide (CuI) to catalyze the amidation of coumarin-3-carboxylic acids with tetraalkylthiuram disulfides serving as the amide source. ias.ac.in While other copper salts like CuCl, Cu₂O, and Cu(OAc)₂ are also active, they tend to result in lower yields of the desired coumarin-3-carboxamides. ias.ac.in Catalyst-free methods have also been developed, such as a one-pot domino decarboxylative amidation reaction using an amine in a green solvent. researcher.life
Cyclization Reactions Involving Coumarin-3-Carboxylic Acid
The coumarin-3-carboxylic acid scaffold is an excellent precursor for the construction of more complex, fused heterocyclic systems. The carboxyl group can act as a directing group, enhancing the reactivity of the coumarin system as a dienophile in cyclization reactions. ias.ac.inias.ac.in
For example, Cu(II)-catalyzed decarboxylative oxidative (4+2) annulation of coumarin-3-carboxylic acids with in situ generated α,β-unsaturated carbonyl compounds has been developed to access diverse naphthochromenone architectures. acs.org Additionally, cyclocondensation reactions of coumarin-3-carboxylate with reagents like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can lead to the synthesis of pentacyclic coumarin derivatives. ias.ac.in These reactions showcase the utility of the coumarin-3-carboxylic acid moiety in building molecular complexity through annulation processes. ias.ac.in
Derivatization via Hydrazide and Schiff Base Formation from Coumarin-3-Carboxylates
The ester functionality at the C-3 position of the coumarin nucleus, as seen in this compound, serves as a versatile handle for further chemical modification. A common and significant derivatization pathway involves the formation of hydrazides, which are key intermediates for synthesizing a variety of heterocyclic systems, including Schiff bases.
The initial step in this process is the conversion of the coumarin-3-carboxylate ester to its corresponding hydrazide. This is typically achieved by reacting the ester, such as ethyl coumarin-3-carboxylate, with hydrazine (B178648) hydrate (B1144303) (NH₂NH₂·H₂O) in a suitable solvent like ethanol. derpharmachemica.comacgpubs.orgresearchgate.net The reaction is generally carried out under reflux conditions for several hours. researchgate.net This nucleophilic acyl substitution replaces the alkoxy group (-OR) of the ester with a hydrazinyl group (-NHNH₂), yielding coumarin-3-carbohydrazide. derpharmachemica.comacgpubs.org This intermediate is a crucial building block due to the reactive amino group. derpharmachemica.com
Once the coumarin-3-carbohydrazide is formed, it can be readily converted into Schiff bases. This is accomplished through condensation with various substituted aromatic or heteroaromatic aldehydes. researchgate.net The reaction involves the nucleophilic attack of the terminal amino group of the hydrazide onto the carbonyl carbon of the aldehyde, followed by dehydration, typically catalyzed by a small amount of glacial acetic acid, to form the characteristic azomethine (-N=CH-) linkage of the Schiff base. researchgate.net This method allows for the introduction of a wide array of substituents onto the coumarin scaffold, creating a diverse library of coumarin-Schiff base hybrids. derpharmachemica.comresearchgate.net The structures of these resulting compounds are routinely confirmed using spectroscopic methods such as IR, ¹H NMR, and ¹³C NMR, and in some cases, by X-ray single-crystal analysis. derpharmachemica.comresearchgate.net
Conjugation with N-Heterocycles
The conjugation of coumarin moieties with nitrogen-containing heterocycles (N-heterocycles) is a prominent strategy in medicinal chemistry to develop hybrid molecules with potentially enhanced biological activities. The coumarin-3-carboxylate framework is an excellent starting point for such syntheses.
One common approach involves the amidation of coumarin-3-carboxylic acid or its activated esters with an amino-functionalized N-heterocycle. For instance, coumarin-3-carboxylic acid can be coupled with N-heterocycles like 3-aminopyrrolidine (B1265635) or 3-aminopiperidine to form amide-linked conjugates. jst.go.jp This peptide-like coupling is often facilitated by standard coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) in combination with 1-hydroxybenzotriazole (B26582) (HOBt). nih.gov
Another strategy involves the direct reaction of a coumarin precursor with a diamine-substituted heterocycle. For example, coumarin-quinoline hybrids can be synthesized by reacting a suitable coumarin derivative with amino-functionalized quinolines in the presence of a base like triethylamine. nih.gov Similarly, coumarin-acridine hybrids have been prepared through the condensation of 9-chloroacridine (B74977) with amino-functionalized coumarin precursors. nih.gov
Furthermore, the C4 position of the coumarin ring can also be functionalized with N-heterocycles. Rhodium-catalyzed C-H activation of N-heterocycles like 2-arylpyridines can lead to their conjugate addition to coumarin-3-carboxylic acids, resulting in N-heterocycle substituted 3,4-dihydrocoumarins. ias.ac.inresearchgate.net This method offers a pathway to different structural isomers where the heterocycle is attached directly to the coumarin core rather than through a linker at the C3-carboxyl position. These synthetic routes enable the creation of diverse coumarin-N-heterocycle conjugates, combining the structural features of both pharmacophores. jst.go.jpmdpi.com
Green Chemistry Principles and Sustainable Synthetic Approaches for Coumarin-3-Carboxylate Derivatives
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of coumarin derivatives to minimize environmental impact. These approaches focus on reducing the use of hazardous solvents, lowering energy consumption, and improving atom economy.
Solvent-Free Reaction Conditions
Solvent-free, or solid-state, reaction conditions represent a significant advancement in the green synthesis of coumarin-3-carboxylate derivatives. These methods often utilize microwave irradiation to accelerate reactions, leading to higher yields and shorter reaction times while eliminating the need for volatile and often toxic organic solvents. tandfonline.com
A prominent example is the Knoevenagel condensation for the synthesis of coumarin-3-carboxylic acids, the precursors to esters like this compound. This reaction can be performed by reacting substituted salicylaldehydes with malonic acid or Meldrum's acid under solvent-free conditions. tandfonline.comjetir.org The reaction is often supported on a mineral support, such as HZSM-5 zeolite, which acts as a catalyst and enhances the reaction rate under microwave irradiation. tandfonline.com In some cases, ytterbium triflate (Yb(OTf)₃) has been used as an efficient catalyst for this transformation, yielding products in excellent yields (93–98%). jetir.orgnih.gov The advantages of these solvent-free methods include operational simplicity, reduced waste, lower energy costs, and easier product isolation. tandfonline.comresearchgate.net
Table 1: Comparison of Solvent-Free Methods for Coumarin-3-Carboxylic Acid Synthesis
| Starting Materials | Catalyst/Support | Conditions | Yield (%) | Reference |
| Substituted Salicylaldehydes + Meldrum's Acid | Ytterbium triflate (Yb(OTf)₃) | Microwave, Solvent-free | 93-98 | nih.gov, jetir.org |
| 2-Hydroxybenzaldehydes + Malonic Acid | HZSM-5 Zeolite | Microwave, Solvent-free | High | tandfonline.com |
| Salicylaldehydes + Phenylacetic Acids | DABCO | 180 °C, Solvent-free | 61-91 | nih.gov |
| Resorcinol + Ethyl Acetoacetate | None (neat) | Grind, Room Temp. | - | researchgate.net |
Ultrasound-Assisted Synthesis
Ultrasound-assisted synthesis has emerged as another effective green chemistry tool for preparing coumarin derivatives. Sonication utilizes acoustic cavitation to create localized high-pressure and high-temperature zones, which can significantly enhance reaction rates and yields. scirp.org This technique often allows for reactions to be conducted under milder conditions and in shorter timeframes compared to conventional heating methods. scirp.org
The synthesis of coumarin-3-carboxylic acids via the Knoevenagel condensation of salicylaldehydes and Meldrum's acid has been successfully achieved using ultrasound irradiation. jetir.orgnih.gov In one innovative approach, waste curd water, an acidic bio-solvent, was used as the reaction medium under ultrasonic irradiation at 40 °C, affording good to outstanding yields of the desired products. eurjchem.com This method highlights the use of biodegradable solvents and mild reaction conditions. eurjchem.com Similarly, the synthesis of 3-aryl coumarins from salicylaldehyde and phenyl acetyl chloride has been efficiently carried out in the presence of tetrahydrofuran (B95107) and K₂CO₃ under ultrasound, resulting in better yields and significantly reduced reaction times (15-30 minutes). scirp.org The use of catalysts like ZrOCl₂·8H₂O in water under ultrasound irradiation has also been reported for the rapid synthesis of 3-carboxycoumarins. eurjchem.com
Table 2: Examples of Ultrasound-Assisted Synthesis of Coumarin Derivatives
| Reaction | Catalyst/Solvent | Conditions | Key Advantages | Reference |
| Salicylaldehydes + Meldrum's Acid | Waste Curd Water | 40 °C, Ultrasound | Biodegradable solvent, Mild conditions | eurjchem.com |
| Salicylaldehydes + Phenyl Acetyl Chloride | K₂CO₃ / THF | Ultrasound | Faster reaction time (15-30 min), High yields | scirp.org |
| Salicylaldehydes + Meldrum's Acid | ZrOCl₂·8H₂O / Water | Ultrasound | Rapid synthesis, Aqueous medium | eurjchem.com |
| Substituted Salicylaldehydes + Meldrum's Acid | Lemon Juice | 60 °C, Ultrasound | High yields (91-99%), Use of natural solvent | nih.gov, jetir.org |
Advanced Spectroscopic and Crystallographic Characterization of Butyl Coumarin 3 Carboxylate Structures
Elucidation of Molecular Structure through X-ray Diffraction
X-ray diffraction is a powerful technique for determining the precise arrangement of atoms within a crystal, providing detailed information on bond lengths, bond angles, and intermolecular interactions that dictate the solid-state architecture.
While specific single-crystal X-ray diffraction data for butyl coumarin-3-carboxylate is not widely available, a detailed analysis of its isomer, tert-butyl coumarin-3-carboxylate, offers significant insight into the compound's structural properties. sid.ir The analysis of colorless, needle-shaped single crystals grown from a chloroform/diethyl ether solution was performed using graphite-monochromatized Mo Kα radiation. sid.ir
The structure was solved by direct methods and refined to a final R-value of 0.0593. sid.irresearchgate.net The study revealed that tert-butyl coumarin-3-carboxylate crystallizes in the triclinic space group P-1. sid.irresearchgate.net The bond lengths and angles within the coumarin (B35378) moiety are typical for this class of derivatives. sid.ir The heterocyclic ring shows a slight distortion, and the ester carbonyl group is positioned approximately 41 degrees out of the plane of the heterocyclic system. sid.ir
Below is a summary of the crystallographic data for tert-butyl coumarin-3-carboxylate. sid.irresearchgate.net
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₄H₁₄O₄ |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 5.8038(9) |
| b (Å) | 9.3022(16) |
| c (Å) | 12.421(2) |
| β (°) | 97.107(5) |
| Volume (ų) | 610.71(17) |
| Z | 2 |
| Calculated Density (mg m⁻³) | 1.339 |
The solid-state architecture of coumarin derivatives is significantly influenced by noncovalent interactions. In the crystal structure of tert-butyl coumarin-3-carboxylate, the primary organizing force is intermolecular hydrogen bonding. sid.ir Adjacent molecules form a cyclic dimer through C-H···O hydrogen bonds, where the carbonyl group of the ester interacts with a hydrogen atom on the C3 position of a neighboring molecule. sid.irresearchgate.net
Studies on similar coumarin esters with bulky alkyl groups have shown that weak C-H···O hydrogen bonds are critical in defining the solid-state structure. mdpi.comresearchgate.net These interactions can influence the orientation of the ester group relative to the coumarin ring system. mdpi.com In contrast, π-π stacking interactions, which can be a feature in the self-assembly of aromatic compounds, appear to be negligible or absent in many coumarin-3-carboxylate esters with bulky substituents. mdpi.comresearchgate.netresearchgate.net The presence of strong C-H···O hydrogen bonds can direct the molecular packing in a way that does not favor the parallel alignment required for significant π-π stacking. mdpi.comresearchgate.net
Single-Crystal X-ray Diffraction Analysis of this compound.
Spectroscopic Signatures for Structural Confirmation and Analysis
Spectroscopic techniques are essential for confirming the identity and purity of this compound, with each method providing unique information about the molecule's functional groups and atomic connectivity.
NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For tert-butyl coumarin-3-carboxylate, the proton (¹H) and carbon-13 (¹³C) NMR spectra provide distinct signals that confirm its structure. rsc.org
In the ¹H NMR spectrum (recorded in CDCl₃), a characteristic singlet for the proton at the C4 position (H-4) appears downfield at approximately 8.40 ppm. rsc.org The aromatic protons of the coumarin ring (H-5, H-6, H-7, H-8) resonate in the range of 7.31–7.65 ppm. rsc.org The nine equivalent protons of the tert-butyl group produce a strong singlet at around 1.61 ppm. rsc.org
The ¹³C NMR spectrum (in CDCl₃) shows distinct resonances for the carbonyl carbons of the lactone and the ester. rsc.org The carbons of the coumarin ring system appear in the aromatic region, while the quaternary and methyl carbons of the tert-butyl group are observed in the aliphatic region. rsc.org
The following tables summarize the key NMR data for tert-butyl coumarin-3-carboxylate. rsc.org
¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 8.40 | s | 1H | H-4 |
| 7.65–7.58 | m | 2H | H-5, H-7 |
| 7.36–7.31 | m | 2H | H-6, H-8 |
| 1.61 | s | 9H | -C(CH₃)₃ |
¹³C NMR Data (126 MHz, CDCl₃)
| Chemical Shift (δ ppm) | Assignment |
|---|---|
| 161.93 | Ester C=O |
| 156.83 | C-2 (Lactone C=O) |
| 155.02 | C-9 |
| 147.43 | C-4 |
| 133.92 | C-7 |
| 129.30 | C-5 |
| 124.67 | C-6 |
| 119.69 | C-10 |
| 117.96 | C-8 |
| 116.70 | C-3 |
| 82.83 | Quaternary C of tert-butyl |
| 28.11 | Methyl C of tert-butyl |
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For coumarin-3-carboxylate esters, the most prominent features in the FTIR spectrum are the strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations.
Studies of related compounds show two distinct, sharp bands for the carbonyl groups. mdpi.com For a similar compound, butyl-8-methoxy-2-oxo-2H-chromene-3-carboxylate, characteristic C=O stretching bands are observed at 1740 cm⁻¹ and 1695 cm⁻¹. sapub.org The higher frequency band is typically assigned to the ester carbonyl, while the lower frequency band corresponds to the lactone carbonyl of the coumarin ring. Other significant bands in the spectrum include those for C-O stretching and aromatic C=C stretching. sapub.orgacademicjournals.org
The table below presents typical FTIR absorption bands for a related coumarin ester. sapub.org
FTIR Spectral Data for Butyl-8-methoxy-2-oxo-2H-chromene-3-carboxylate
| Frequency (cm⁻¹) | Assignment |
|---|---|
| 1740 | Ester C=O stretch |
| 1695 | Lactone C=O stretch |
| 1609 | Aromatic C=C stretch |
| 1574 | Aromatic C=C stretch |
Mass spectrometry is a vital tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For this compound (C₁₄H₁₄O₄), the calculated monoisotopic mass is 246.0892 Da. uni.lu High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. For instance, the related butyl-8-methoxy-2-oxo-2H-chromene-3-carboxylate shows a molecular ion peak (M⁺) at m/z 276.07 in its mass spectrum. sapub.org
Under electron ionization (EI) or electrospray ionization (ESI), coumarin derivatives exhibit characteristic fragmentation pathways. benthamopen.comnih.gov A common fragmentation pattern for the coumarin core involves the loss of a carbon monoxide (CO) molecule from the pyrone ring, leading to the formation of a stable benzofuran (B130515) radical ion. benthamopen.com For protonated coumarin, the elimination of CO and CO₂ has been observed. nih.gov In the case of this compound, fragmentation would likely involve cleavage of the butyl group, such as the loss of butene (C₄H₈), and characteristic losses from the coumarin core itself. libretexts.org
Fourier-Transform Infrared (FTIR) Spectroscopy.
Advanced Analytical Techniques for Compound Characterization and Interaction Studies
The precise characterization of this compound and related derivatives, along with the elucidation of their interactions with biological systems, relies on a suite of advanced spectroscopic and analytical methods. These techniques provide detailed information on elemental composition, molecular chirality, binding dynamics, and release mechanisms at the molecular level.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental analytical technique employed to determine the elemental composition of a compound. It serves as a crucial step in the characterization of newly synthesized molecules, including derivatives of coumarin-3-carboxylic acid, to verify that the empirical formula matches the theoretical formula derived from its proposed structure. derpharmachemica.comnih.govresearchgate.netnih.gov This method quantitatively measures the percentage content of elements such as carbon (C), hydrogen (H), and nitrogen (N).
The process involves the complete combustion of a small, precisely weighed sample in an oxygen-rich atmosphere. The resulting combustion gases, such as carbon dioxide, water vapor, and nitrogen oxides, are then separated and measured. From these measurements, the percentage of each element in the original sample is calculated. The experimental results are then compared with the theoretically calculated percentages for the expected molecular formula. A close correlation between the found and calculated values, typically within a ±0.4% margin, provides strong evidence for the compound's purity and confirms its elemental composition. nih.gov
In the synthesis of various coumarin-3-carboxylate derivatives, elemental analysis is routinely reported as a definitive confirmation of the final product's identity alongside spectroscopic data. rsc.orgrsdjournal.orgmdpi.commaynoothuniversity.ie For instance, studies on esters of 2-oxo-2H-chromene-3-carboxylic acid and other substituted coumarins present elemental analysis data as a standard characterization point to validate their successful synthesis. nih.govmdpi.com
Table 1: Example Elemental Analysis Data for Coumarin-3-Carboxylate Derivatives
| Compound Name | Molecular Formula | Element | Calculated (%) | Found (%) | Reference |
|---|---|---|---|---|---|
| (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl 2-oxo-2H-chromene-3-carboxylate | C₂₀H₂₂O₄ | C | 73.60 | 73.52 | mdpi.com |
| H | 6.79 | 6.70 | mdpi.com | ||
| 6-Iodocoumarin-3-carboxylic acid | C₁₀H₅IO₄ | C | 38.00 | 38.16 | nih.gov |
| H | 1.59 | 1.94 | nih.gov | ||
| Diethyl 2-(2-oxo-2H-chromene-6-carbonyl)maleate | C₁₇H₁₆O₆ | C | 64.55 | 64.60 | nih.gov |
This table presents representative data for related coumarin compounds to illustrate the application and format of elemental analysis results.
Circular Dichroism (CD) Spectroscopy in Chiral Studies and Biomolecular Interactions
Circular Dichroism (CD) spectroscopy is a powerful technique that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. jascoinc.com This technique is instrumental in studying the stereochemistry of chiral coumarin derivatives and investigating their interactions with larger biomolecules, such as proteins. metu.edu.trmetu.edu.trthieme-connect.com
When a chromophore, like the coumarin core, is inherently chiral or placed in an asymmetric environment, it exhibits a CD signal. jascoinc.com In the synthesis of chiral coumarin compounds, CD spectroscopy is used to confirm the absolute configuration of the enantiomers; the spectra of two enantiomers will appear as mirror images of each other. thieme-connect.com This is particularly valuable in the development of stereospecific molecules.
Furthermore, CD spectroscopy is widely used to probe the conformational changes in proteins, like human serum albumin (HSA) and bovine serum albumin (BSA), upon binding to ligands such as coumarin-3-carboxylic acid. researchgate.netresearchgate.net Proteins possess a secondary structure (α-helices, β-sheets) that gives rise to a characteristic CD spectrum in the far-UV region. When a small molecule like this compound binds to the protein, it can induce changes in this secondary structure, which are reflected as alterations in the CD spectrum. researchgate.net By monitoring these spectral changes, researchers can gain insights into the nature of the binding interaction and its effect on the protein's conformation. In some cases, an achiral ligand can exhibit an induced circular dichroism (ICD) spectrum upon binding to a chiral macromolecule, providing information about the binding event and the conformation of the ligand in the binding site. researchgate.net
Fluorescence Spectroscopy for Binding Dynamics and Conformational Changes
Fluorescence spectroscopy is a highly sensitive technique used to study the interactions between fluorescent molecules (fluorophores) and other substances. Coumarin derivatives, including coumarin-3-carboxylic acid, are often inherently fluorescent, making them excellent intrinsic probes for studying binding dynamics with biomolecules like serum albumins. uevora.ptmdpi.combiocrick.comresearchgate.net
The principle often employed is the quenching of the intrinsic fluorescence of proteins (due to tryptophan and tyrosine residues) or the fluorescence of the coumarin derivative itself upon complex formation. researchgate.net When this compound binds to a protein like HSA or BSA, the fluorescence intensity of the protein can decrease significantly. This quenching can be analyzed to determine key binding parameters, including the binding affinity, binding constants (K), and the number of binding sites (n). researchgate.net
The mechanism of quenching (static or dynamic) can be differentiated by performing measurements at different temperatures. researchgate.net Static quenching involves the formation of a non-fluorescent ground-state complex between the fluorophore and the quencher (the ligand), while dynamic quenching results from collisional encounters.
Furthermore, Förster Resonance Energy Transfer (FRET) can be utilized if there is sufficient overlap between the emission spectrum of the protein's tryptophan residues and the absorption spectrum of the coumarin ligand. researchgate.netresearchgate.net FRET allows for the estimation of the distance between the donor (tryptophan) and the acceptor (the bound coumarin), providing structural information about the binding site. researchgate.net The sensitivity of the coumarin fluorophore's emission spectrum to the polarity of its microenvironment also provides data on conformational changes within the protein's binding pocket upon ligand association. mdpi.com
Electron Paramagnetic Resonance (EPR) Spectroscopy in Molecular-Level Release Investigations
Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a technique that detects species with unpaired electrons, such as free radicals. uchile.cl While this compound is not inherently paramagnetic, it can be chemically modified with a stable radical, known as a spin label (e.g., a nitroxide radical like TEMPO), to make it EPR-active. nih.govresearchgate.net This approach enables detailed investigations into its interactions and release from carrier systems at a molecular level.
A key application is in studying the controlled release of drugs from delivery systems like hydrogels. nih.govmdpi.com By incorporating a spin-labeled coumarin-3-carboxylic acid derivative (SL-CCS) into a bovine serum albumin (BSA) hydrogel, researchers can use continuous wave (CW) EPR to monitor the drug's release. nih.govmdpi.com The EPR spectrum's line shape provides information about the rotational mobility of the spin-labeled molecule. When the molecule is bound within the hydrogel, its motion is restricted, resulting in a broad EPR spectrum. As the molecule is released into the surrounding solution, its mobility increases, leading to a sharp, narrow-lined spectrum. nih.gov
By simulating and analyzing these spectra, one can quantify the amount of released drug over time and characterize the interaction between the coumarin derivative and the protein matrix. nih.gov The double integration of the EPR signal is proportional to the concentration of the spin-labeled compound, allowing for the construction of precise release profiles. nih.gov This method offers high sensitivity and provides a nanoscopic view of the release behavior, making it invaluable for understanding and optimizing drug delivery systems. nih.govresearchgate.net EPR can also be used to investigate degradation mechanisms by detecting and identifying transient radical species formed during processes like advanced oxidation. wisdomlib.org
Mechanistic Insights into the Biological Activities of Butyl Coumarin 3 Carboxylate Derivatives
Structure-Activity Relationship (SAR) Studies in Butyl Coumarin-3-Carboxylate Series
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the therapeutic potential of lead compounds. For the coumarin-3-carboxylate scaffold, SAR investigations have revealed that specific structural modifications significantly influence the biological activity profiles.
The C-3 and C-4 positions of the coumarin (B35378) ring are critical hotspots for chemical modification, and substituents at these sites can dramatically alter the compound's efficacy. The electron-withdrawing character of the carboxylic acid group at the C-3 position enhances the reactivity of the coumarin structure, making the C-4 position more susceptible to chemical reactions like conjugate addition. ias.ac.in
Research indicates that the introduction of aryl groups at the C-4 position can confer potent anti-HIV, anti-tumor, and anti-inflammatory properties. science.gov Similarly, C-3 phenylcoumarins have demonstrated notable anti-HIV and antioxidant effects. science.gov However, the nature of the substituent is key. Some studies have found that the presence of polar groups, such as an alcohol, at the C-3 and C-4 positions can be unfavorable for cytotoxicity. researchmap.jp In contrast, for antifungal applications, small, hydrophilic, and electron-withdrawing groups at the C-3 position have been shown to enhance activity. jst.go.jp The crystal structure of tert-butyl coumarin-3-carboxylate has been determined, providing a foundational model for understanding these interactions. researchgate.netresearchgate.net This structural data reveals that adjacent molecules can form cyclic dimers through intermolecular hydrogen bonds. researchgate.netresearchgate.net
| Position | Substituent Type | Effect on Biological Activity | Reference |
|---|---|---|---|
| C-3 | Phenyl Group | Strong anti-HIV and antioxidant effects. | science.gov |
| C-3 | Small, Hydrophilic, Electron-Withdrawing Groups | Enhanced antifungal activity. | jst.go.jp |
| C-3 / C-4 | Polar Substituents (e.g., Alcohol) | Reported as unfavorable for cytotoxicity in some studies. | researchmap.jp |
| C-4 | Aryl Groups | Good anti-HIV, anti-tumor, and anti-inflammatory activities. | science.gov |
The ester group at the C-3 position is a significant determinant of a coumarin derivative's biological efficacy. Variations in the alkyl or aryl portion of the ester moiety can modulate properties such as hydrophobicity, steric hindrance, and ultimately, the interaction with biological targets. mdpi.com The synthesis of extensive libraries of coumarin-3-carboxyesters has been a strategy to explore these structure-activity relationships systematically. scielo.br
For instance, ethyl 8-chloro-coumarin-3-carboxylate was identified as a potent antifungal agent, highlighting the effectiveness of a specific ester configuration. jst.go.jp The synthesis of various coumarin-3-carboxylic esters, including those with dimethyl, diethyl, dibenzyl, and diisopropyl groups, has been achieved, showing that the choice of alcohol for esterification is a viable path to diverse derivatives. biomedres.us Studies on coumarin-3-carboxylic acid esters with bulky cycloalkyl groups (e.g., cyclohexyl, menthyl) reveal that increasing the size of the hydrophobic group can significantly alter molecular conformation and polarity, which can be leveraged to design compounds with specific properties. mdpi.com The orientation of the ester group relative to the coumarin ring can deviate from the planar alignment seen in simpler alkyl-substituted coumarins, influencing how the molecule interacts with its environment. mdpi.com
| Ester Moiety | Observed Impact / Significance | Reference |
|---|---|---|
| Ethyl | Ethyl 8-chloro-coumarin-3-carboxylate showed strong antifungal activity. | jst.go.jp |
| Butyl | The crystal structure of tert-butyl coumarin-3-carboxylate has been determined, serving as a key reference compound. | researchgate.netresearchgate.net |
| Cyclohexyl, Menthyl | Increases the size of the hydrophobic group, altering molecular conformation and polarity. | mdpi.com |
| Dimethyl, Diethyl, Dibenzyl, Diisopropyl | Demonstrates the chemical feasibility of creating a diverse library of esters for SAR studies. | biomedres.us |
Influence of Substituents at C-3 and C-4 Positions on Activity Profiles.
Molecular Mechanisms of Antimicrobial Activity
Coumarin-3-carboxylate derivatives exert their antimicrobial effects through a variety of molecular mechanisms, primarily targeting the structural and functional integrity of microbial cells.
A primary mechanism of action for many coumarin derivatives is the disruption of the microbial cell membrane. nih.gov This membrane is crucial for maintaining cellular homeostasis. nih.gov Certain coumarins can interfere with the biosynthesis of essential membrane components, such as ergosterol (B1671047) in fungi, leading to a breakdown in membrane integrity. science.gov This disruption can be linked to the inhibition of cytochrome synthesis, which impairs cellular respiration and has downstream effects on membrane health. science.govresearchgate.net The compromised membrane becomes permeable, leading to the leakage of vital intracellular components, such as proteins, and ultimately causing cell death. nih.gov For example, the coumarin derivative herniarin has been shown to destroy the bacterial cell membrane of Ralstonia solanacearum. mdpi.com
Many bacteria rely on motility, often mediated by flagella, to move towards nutrients and colonize surfaces. Some coumarin compounds have been found to inhibit this motility. u-szeged.hu This anti-motility effect can be achieved by targeting the proton motive force that powers the flagellar motor. u-szeged.hu
Furthermore, coumarins are effective inhibitors of biofilm formation, a process where microbes encase themselves in a protective matrix, leading to increased resistance. nih.govmdpi.com Coumarin derivatives can significantly reduce the ability of bacteria, such as Escherichia coli and R. solanacearum, to form these resilient communities. nih.govmdpi.com This action makes the microbes more vulnerable to conventional antibiotics and host immune responses. mdpi.com
The anti-biofilm activity of coumarin derivatives is intrinsically linked to their ability to modulate the production of Extracellular Polymeric Substances (EPS). The EPS matrix is the primary structural component of biofilms, providing adhesion, cohesion, and protection for the embedded microbial cells. By inhibiting biofilm formation, coumarin compounds interfere with the synthesis, secretion, or assembly of key EPS components like polysaccharides, proteins, and extracellular DNA. This disruption results in a weaker, less stable biofilm structure that is more easily eradicated, representing a key mechanism for overcoming microbial persistence and resistance.
Inhibition of Microbial Motility and Biofilm Formation.
Enzymatic Inhibition Profiles and Binding Interactions.
The therapeutic potential of coumarin derivatives, including those based on the this compound scaffold, is frequently linked to their ability to selectively inhibit key enzymes involved in various disease pathologies. The following sections delve into the specific mechanisms by which these compounds interact with and inhibit several important enzyme targets.
Cholinesterase Inhibition (Acetylcholinesterase, Butyrylcholinesterase) Mechanisms.
Coumarin-3-carboxylate derivatives have emerged as significant inhibitors of cholinesterases, enzymes pivotal in the breakdown of the neurotransmitter acetylcholine. A new series of coumarin-3-carboxamide-N-morpholine hybrids were designed and synthesized as cholinesterase inhibitors. nih.gov The majority of these synthesized compounds demonstrated potent inhibitory activity against acetylcholinesterase (AChE), while their inhibition of butyrylcholinesterase (BuChE) was moderate to weak. nih.gov
Kinetic and molecular docking studies have provided insights into their mechanism of action, revealing that some of these derivatives act as dual-binding site inhibitors. nih.gov This means they can interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme. For instance, compound 5g (N-[3-(morpholin-4-yl)propyl]-2-oxo-2H-chromene-3-carboxamide) from a synthesized series, which features an unsubstituted coumarin moiety, was identified as a particularly potent AChE inhibitor. nih.gov Docking studies confirmed its ability to bind to both key sites within the enzyme's gorge. nih.gov Similarly, coumarin derivatives with substitutions at the 3 and 4 positions of the coumarin ring have shown better inhibitory activity than those substituted at position 6. nih.gov The nature of the linker between the coumarin scaffold and other moieties is also crucial; a linker that is too short may not allow the molecule to effectively span the distance between the CAS and PAS. nih.gov
| Compound/Derivative Class | Target Enzyme | Inhibition (IC₅₀/Kᵢ) | Key Mechanistic Features |
| Coumarin-3-carboxamide-N-morpholine hybrids | AChE, BuChE | Potent for AChE, moderate for BuChE | Dual binding site inhibitors (CAS and PAS) |
| N-[3-(morpholin-4-yl)propyl]-2-oxo-2H-chromene-3-carboxamide (5g) | AChE | 1.78 times more active than rivastigmine | Confirmed dual binding site ability |
| 6-bromo-N-[2-(morpholin-4-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide (5d) | BuChE | Activity comparable to rivastigmine | |
| Coumarin-linked thiourea (B124793) derivatives | AChE, BuChE | IC₅₀ values of 0.04 µM and 0.06 µM for lead compounds | Strongest inhibitors in their class |
Carbonic Anhydrase (CA) Inhibition Mechanisms (e.g., hCA IX, hCA XII Isoforms).
Coumarin derivatives are recognized as a distinct class of carbonic anhydrase inhibitors (CAIs), particularly showing selectivity for the tumor-associated isoforms hCA IX and hCA XII over the ubiquitous cytosolic isoforms hCA I and II. nih.govtandfonline.com Unlike classical sulfonamide inhibitors that coordinate to the zinc ion in the active site, coumarins employ a unique, non-classical "suicide inhibition" or "prodrug" mechanism. tandfonline.comacs.org
The inhibitory action begins with the hydrolysis of the coumarin's lactone ring, a reaction catalyzed by the esterase activity of the CA enzyme itself. tandfonline.comacs.org This cleavage results in the formation of a 2-hydroxycinnamic acid derivative. tandfonline.com This product then binds within the enzyme's active site, physically obstructing the entrance and preventing substrate (CO₂) access to the catalytic zinc ion. tandfonline.comauctoresonline.org X-ray crystallography has confirmed that this hydrolyzed product occupies a region within the active site cavity not typically engaged by other classes of inhibitors. acs.org This distinct binding mode is the basis for the high selectivity of coumarins towards specific CA isoforms, making them attractive scaffolds for designing isoform-selective inhibitors. nih.govauctoresonline.org
| Derivative Class | Target Isoforms | Inhibition (Kᵢ) | Mechanism of Action |
| Coumarin & Psoralen Analogues | hCA IX, hCA XII | Low micromolar to nanomolar range | Selective inhibition, inactive against hCA I and II |
| 3-Substituted Coumarins | hCA IX, hCA XII | Nanomolar to micromolar range | Prodrug approach; lactone ring hydrolysis blocks active site entrance |
| Sulfocoumarins | hCA IX, hCA XII | Nanomolar range | Similar mechanism to coumarins; hydrolysis to 2-hydroxyphenyl vinyl sulfonic acids |
Monoamine Oxidase (MAO) Inhibition Mechanisms.
Derivatives of this compound are effective inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes that are crucial targets in the treatment of neurodegenerative diseases. scienceopen.com Coumarin-3-acyl derivatives, in particular, have been identified as reversible and selective inhibitors of the MAO-B isoform. nih.govresearchgate.net
Structure-activity relationship (SAR) studies have shown that the position and nature of substituents on the coumarin ring are critical for both the potency and selectivity of inhibition. scienceopen.com For example, a phenyl substitution at the C-3 position of the coumarin scaffold tends to enhance MAO-B inhibition, while a phenyl group at the C-4 position is more favorable for MAO-A inhibition. scienceopen.com Docking studies have provided further insight, showing that these inhibitors interact with key amino acid residues within the active site of the MAO isoforms. nih.gov The reversible nature of the inhibition by coumarin-3-carboxylic acids is a noteworthy feature. nih.govresearchgate.net
| Derivative Class | Target Isoform | Inhibition (pIC₅₀) | Selectivity |
| Coumarin-3-carboxylic acids (2a, 2b) | MAO-B | 7.76 (2a), 7.72 (2b) | Selective for MAO-B (pS.I. 2.94 and 2.80) |
| Coumarin-3-acyl chlorides (3d) | MAO-B | 8.00 | High pIC₅₀ against both isoforms, highest for MAO-B |
| 3-Phenyl substituted coumarins | MAO-B | Significantly enhanced inhibition | Increased selectivity over MAO-A |
| 4-Phenyl substituted coumarins | MAO-A | More effective inhibition |
Glyceraldehyde-3-Phosphate Dehydrogenase (gGAPDH) Inhibition.
Glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a key enzyme in glycolysis, has also been identified as a target for coumarin derivatives. nih.gov Specifically, a series of 3-piperonylcoumarins were designed and synthesized as inhibitors of the glycosomal GAPDH (gGAPDH) from Trypanosoma cruzi, the parasite responsible for Chagas disease. nih.gov
In these derivatives, the coumarin ring appears to function primarily as a spacer group, positioning other functional moieties for optimal interaction with the enzyme. nih.gov Molecular modeling studies suggest that the most active of these synthesized coumarins adopt a different binding mode within the enzyme's active site compared to the natural product hit, chalepin. nih.gov The inhibition of GAPDH can disrupt the parasite's energy metabolism, highlighting a potential therapeutic strategy. Some potent natural product inhibitors of GAPDH, such as heptelidic acid, act through covalent modification of an active site cysteine thiol. rsc.org
Casein Kinase 2 (CK2) Inhibition.
Casein Kinase 2 (CK2) is a protein kinase that is overexpressed in many cancers, making it an attractive therapeutic target. The coumarin scaffold has been identified as a promising starting point for the development of CK2 inhibitors. researchgate.net Virtual screening and subsequent in vitro testing of coumarin libraries have revealed several derivatives with inhibitory activity against CK2. researchgate.net
One of the most promising inhibitors from these studies is 3,8-dibromo-7-hydroxy-4-methylchromen-2-one (DBC) . researchgate.net While specific this compound derivatives as CK2 inhibitors are not extensively detailed, the general coumarin moiety is established as a valid scaffold. These inhibitors are believed to act by competing with ATP for its binding site on the kinase. The well-known CK2 inhibitor CX-4945 (Silmitasertib), though not a coumarin, demonstrates this ATP-competitive mechanism, establishing strong interactions within the ATP binding pocket of CK2. frontiersin.org
| Compound/Derivative Class | Target Enzyme | Inhibition (IC₅₀) | Key Mechanistic Features |
| 7-Hydroxycoumarin derivatives | CK2 | 0.28 to 39 µM | Moderate inhibitory activity |
| 3,8-dibromo-7-hydroxy-4-methylchromen-2-one (DBC) | CK2 | Most promising in its tested library | ATP-competitive inhibition |
HIV Reverse Transcriptase (RT) Inhibition.
Coumarin derivatives have demonstrated significant potential as anti-HIV agents, primarily through the inhibition of HIV reverse transcriptase (RT), a critical enzyme in the viral replication cycle. mdpi.comnih.gov These compounds are classified as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.govbenthamscience.com
The mechanism of action involves binding to an allosteric site on the RT enzyme, distinct from the active site where nucleosides bind. This binding induces a conformational change in the enzyme that disrupts its catalytic activity. nih.gov Research has shown that various natural and synthetic coumarins can inhibit HIV-1 replication. nih.govcsic.es For example, compound 8a (a coumarin derivative) was identified as a potent antiviral molecule with an IC₅₀ value around 10 µM against the RNase H activity of HIV-1 RT. csic.es The versatility of the coumarin scaffold allows for structural modifications to enhance potency and combat drug-resistant viral strains. nih.gov
| Compound/Derivative Class | Target Enzyme | Inhibition (EC₅₀ / IC₅₀) | Key Mechanistic Features |
| Coumarin Derivative (8a) | HIV-1 RT (RNase H) | IC₅₀ ~10 µM | Inhibits RNase H activity |
| Prenylated Coumarins | HIV-1 RT | EC₅₀ = 0.17 to 0.68 µM | Potent inhibitory activity |
| General Coumarin Derivatives | HIV-1 RT | Nanomolar to micromolar range | Non-nucleoside reverse transcriptase inhibitors (NNRTIs) |
Modulation of Receptor Systems: N-Methyl-D-Aspartate Receptors (NMDARs)
Derivatives of coumarin-3-carboxylic acid have been identified as modulators of N-Methyl-D-Aspartate receptor (NMDAR) activity. nih.gov NMDARs are critical ligand-gated ion channels involved in numerous neurological functions and have been implicated in a variety of neurological and neurodegenerative disorders. nih.govnih.gov The modulation of these receptors by coumarin derivatives presents a promising avenue for therapeutic development. nih.govtandfonline.com
Structure-activity relationship (SAR) studies have revealed that the substitution pattern on the coumarin ring is a key determinant of the compound's effect on different NMDAR subunits (GluN1, GluN2A-D). nih.govnih.gov The parent compound, coumarin-3-carboxylic acid, demonstrates very weak antagonistic activity, primarily at GluN2A and GluN2C containing receptors. nih.gov However, the introduction of substituents can significantly alter this activity.
For instance, the addition of a bromo group at the 6-position, as seen in 6-bromocoumarin-3-carboxylic acid (UBP608), results in a negative allosteric modulator with weak selectivity for GluN2A-containing NMDARs. nih.gov Further modifications, such as the introduction of a bromo or iodo group at the 8-position, can enhance the inhibitory activity at NMDARs. nih.gov This suggests that larger substituents at the 6-position and di-halogenation at the 6 and 8 positions are well-tolerated and can increase the inhibitory potency of these derivatives. nih.gov
Interestingly, a subtle change like the addition of a methyl group at the 4-position of UBP608, creating UBP714, converts the compound from a negative allosteric modulator into a positive allosteric modulator, albeit a weak one, at recombinant GluN1/GluN2 receptors. nih.gov This highlights the fine-tuning possible within this class of compounds, where small structural modifications can switch the modulatory effect from inhibitory to potentiating.
The mechanism of action for these derivatives is believed to be allosteric, meaning they bind to a site on the receptor that is different from the agonist binding site for glutamate (B1630785) or glycine. nih.govnih.gov This is supported by the voltage-independent and use-independent nature of the inhibition observed with related compounds. nih.gov The discovery of both negative and positive allosteric modulators within the coumarin-3-carboxylic acid series provides a versatile chemical scaffold for developing novel therapeutics targeting NMDARs in conditions like neuropathic pain, epilepsy, depression, and cognitive deficits. nih.gov
Antioxidant Activity Mechanisms
Coumarin-3-carboxylate derivatives have demonstrated notable antioxidant properties, which are largely attributed to their ability to scavenge free radicals. academicjournals.orgnih.govacademicjournals.org The antioxidant capacity is significantly influenced by the nature and position of substituents on the coumarin core. nih.govmdpi.com The presence of hydroxyl groups, in particular, has been shown to be strongly correlated with the observed radical scavenging effects. nih.govmdpi.com
Radical Scavenging Activity (e.g., DPPH·, ·OH radicals)
The primary mechanism behind the antioxidant activity of coumarin-3-carboxylate derivatives is their proficiency in scavenging reactive oxygen species (ROS) such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH·) radical and the highly reactive hydroxyl radical (·OH). academicjournals.orgacademicjournals.org
Studies have shown that coumarin-3-carboxylic acid itself can act as a detector for hydroxyl radicals. allenpress.comresearchgate.netnih.gov The interaction between coumarin-3-carboxylic acid and ·OH radicals results in the formation of a highly fluorescent product, 7-hydroxycoumarin-3-carboxylic acid (7-OHCCA). allenpress.comresearchgate.netnih.gov This reaction is diffusion-controlled with a high rate constant, indicating a very efficient scavenging process. allenpress.comresearchgate.netnih.gov The scavenging efficiency of coumarin-3-carboxylic acid for hydroxyl radicals has been quantified to be around 50% for those generated by gamma radiation. allenpress.comnih.gov
The introduction of hydroxyl groups onto the coumarin ring significantly enhances the radical scavenging activity. For example, ethyl 7,8-dihydroxy-2-oxo-2H-1-benzopyran-3-carboxylate has been shown to possess excellent, concentration-dependent activity in reducing both DPPH· and ·OH radicals. academicjournals.orgacademicjournals.org Its efficacy in scavenging DPPH· radicals was notable, with an IC50 value of 83.1 μg/ml. academicjournals.orgacademicjournals.org In hydroxyl radical scavenging assays, this dihydroxy derivative, along with 7-hydroxy and 8-hydroxy analogs, showed more activity than the standard antioxidant ascorbic acid at lower concentrations. academicjournals.orgacademicjournals.org This suggests that the number and position of hydroxyl groups are critical for the antioxidant potency of these compounds. academicjournals.orgacademicjournals.org Similarly, research on other 3-carboxycoumarin derivatives, such as ethyl 6-hydroxy-2-oxo-2H-1-benzopyran-3-carboxylate, has confirmed that the presence of a hydroxyl group is a key feature for effective DPPH radical scavenging. nih.gov
The mechanism of scavenging is believed to involve a hydrogen atom transfer (HAT) or a sequential proton loss electron transfer (SPLET) process, particularly for derivatives with phenolic hydroxyl groups. mdpi.com The ability of these compounds to donate a hydrogen atom or an electron to a free radical stabilizes the radical and terminates the oxidative chain reaction.
Photochemical Activation Mechanisms as Photoinitiators
Coumarin-3-carboxylate derivatives have emerged as highly efficient photoinitiators for free radical photopolymerization, particularly under visible light irradiation from sources like LEDs. nih.govresearchgate.net Their effectiveness stems from their excellent photophysical properties, including strong absorption in the near-UV and visible regions and high photoreactivity. acs.orgfigshare.com These compounds can act as photosensitizers in multi-component systems, typically involving an iodonium (B1229267) salt and/or an amine as co-initiators, to generate the radicals necessary to initiate polymerization. nih.govacs.orgacs.org
Photo-oxidation and Photo-reduction Processes for Polymerization
The photochemical activation of coumarin-3-carboxylate derivatives can proceed through two primary pathways: photo-oxidation and photo-reduction. acs.orgfigshare.comacs.org
In the photo-oxidation process, the coumarin derivative absorbs light and is excited to a higher energy state. acs.orgfigshare.com In this excited state, it can transfer an electron to a co-initiator, typically an iodonium salt. acs.orgfigshare.comnih.gov This electron transfer results in the formation of a coumarin radical cation and the decomposition of the iodonium salt to generate aryl radicals. These aryl radicals are the active species that initiate the free radical polymerization of monomers like acrylates. acs.orgfigshare.com
In the photo-reduction process, the excited coumarin derivative interacts with an electron donor, commonly an amine such as N-phenylglycine (NPG) or ethyl 4-(dimethylamino)benzoate (B8555087) (EDB). acs.orgacs.orgmdpi.com In this case, the coumarin accepts an electron from the amine, forming a coumarin radical anion and an amine radical cation. The amine radical cation can then undergo further reactions, such as deprotonation, to generate an initiating radical. acs.orgfigshare.com
Interestingly, some coumarin derivatives exhibit a dual character, capable of initiating polymerization through both photo-oxidation and photo-reduction pathways, depending on the co-initiators present in the system. mdpi.com This versatility makes them highly adaptable for different polymerization applications. rsc.org
Role of Electron-Withdrawing and Electron-Donating Groups in Photoreactivity
The photoreactivity of coumarin-3-carboxylate derivatives is profoundly influenced by the electronic nature of the substituents on the coumarin scaffold. rsc.orgsci-hub.boxresearchgate.net The strategic placement of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can be used to tune the photophysical and photochemical properties of these molecules. rsc.orgsci-hub.box
Electron-donating groups (EDGs) , such as hydroxyl, alkoxy, or N,N-dialkylamino groups, are typically introduced at the 7-position of the coumarin ring. rsc.org These groups enhance the intramolecular charge transfer (ICT) character of the molecule, leading to a red-shift in the absorption spectrum. rsc.orgsci-hub.box This shift allows the photoinitiator to be activated by longer wavelength visible light, which is often desirable for safety and deeper curing in photopolymerization applications. researchgate.net EDGs increase the electron density of the coumarin system, making it a better electron donor in the excited state, which can enhance the efficiency of the photo-reduction pathway with amine co-initiators. researchgate.netmdpi.com
Emerging Research Applications of Butyl Coumarin 3 Carboxylate Derivatives
Development of Fluorescent Probes and Imaging Agents in Biological Systems
The intrinsic fluorescence of the coumarin (B35378) core makes its derivatives excellent candidates for developing probes and imaging agents. nih.gov By modifying the coumarin-3-carboxylate structure, researchers can create molecules that signal the presence of specific analytes or localize within particular cellular compartments, providing powerful tools for biological investigation. chim.ituevora.pt Small-molecule coumarin derivatives are particularly valuable as fluorescent bioprobes for staining cells and multicellular models with high precision. chim.it
Cation Sensing and Detection (e.g., Cu²⁺)
Derivatives of coumarin-3-carboxylate have been successfully engineered as highly selective and sensitive fluorescent chemosensors for various metal ions, with a significant focus on the detection of copper(II) ions (Cu²⁺). researchgate.net Copper is a vital trace element but is toxic at elevated concentrations, making its detection crucial in environmental and biological systems. bohrium.com
The sensing mechanism often relies on the interaction between the cation and heteroatoms within the coumarin derivative's structure, leading to a change in the molecule's photophysical properties. mdpi.com For Cu²⁺, a common mechanism is fluorescence quenching upon complexation, attributed to the paramagnetic nature of the copper ion, which inhibits the intramolecular charge transfer (ICT) responsible for fluorescence. mdpi.comrsc.org This "turn-off" response allows for quantitative detection. In some systems, the resulting non-fluorescent complex can then be used in a "turn-on" system to detect other analytes, such as biothiols, that can sequester the Cu²⁺ and restore fluorescence. rsc.orgfrontiersin.org
Research has demonstrated the design of various coumarin-based probes with impressive performance for Cu²⁺ detection. By systematically altering the coordinating moieties, probes can be optimized for sensitivity and selectivity. mdpi.com For instance, two coumarin-based probes, HQ1 and HQ2, demonstrated high sensitivity with detection limits of 18.1 nM and 15.7 nM, respectively. scispace.com Another probe, BuCAC, was developed for the reversible detection of Cu²⁺ and sulfide (B99878) ions (S²⁻), showing a detection limit of 3.03 x 10⁻⁷ M for copper. bohrium.com
| Probe Name | Detection Limit (LOD) for Cu²⁺ | Binding Ratio (Probe:Cu²⁺) | Key Features & Ref. |
| HQ1 | 18.1 nM | - | High sensitivity and selectivity; colorimetric and fluorescent response. scispace.com |
| HQ2 | 15.7 nM | - | High sensitivity and selectivity; colorimetric and fluorescent response. scispace.com |
| BuCAC | 0.303 µM | 2:1 | Reversible probe for Cu²⁺ and S²⁻; tested in living cells and organisms. bohrium.com |
| Probe 2b | 0.14 µM | - | Linear response range of 0–80 μM. mdpi.com |
| Probe 2d | 0.38 µM | - | Linear response range of 0–10 μM. mdpi.com |
| CAQA | 52 nM | - | Forms a sensing ensemble (CAQA-Cu²⁺) used for subsequent detection of histidine. rsc.org |
| Probe L | 3.5 µM | - | Naphthalimide-modified coumarin; provides naked-eye detection. frontiersin.org |
Applications in Biological Imaging and Subcellular Localization Studies
The ability to tune the chemical structure of coumarin derivatives allows for their application in live-cell imaging and the study of subcellular structures. chim.it These probes can be designed to be non-toxic and to target specific, lipophilic environments within the cell. acs.orgnih.gov
By creating donor-acceptor molecular structures, scientists have developed polarity-sensitive coumarin probes that are virtually non-emissive in aqueous environments but become highly fluorescent in less polar media, such as lipid droplets. acs.orgnih.govrsc.org This solvatochromic property enables the selective visualization of lipid-rich organelles. rsc.org
Furthermore, the strategic addition of different functional groups can direct the probe to specific subcellular locations. acs.org For example, a series of coumarin-based fluorophores with varying alkyl chain lengths demonstrated selective and rapid staining of either the cell plasma membrane or the mitochondria, depending on the chain length. acs.org This precise localization is critical for maximizing the effectiveness of therapeutic strategies like photodynamic therapy (PDT), where reactive oxygen species have a limited diffusion distance. rsc.org Probes have been designed with amine linkers to facilitate diffusion through cell membranes and localization to the endoplasmic reticulum. osu.edu Such targeted probes are powerful tools for monitoring dynamic cellular processes, like changes in membrane potential, and for the targeted delivery and activation of therapeutic agents. acs.org
Application in Material Science and Polymer Chemistry
Coumarin-3-carboxylate derivatives are proving to be highly valuable in materials science, particularly in the field of polymer chemistry. Their unique photochemical properties enable them to act as efficient initiators for polymerization processes that are triggered by light.
Photoinitiators for Photopolymerization Processes
Derivatives of coumarin-3-carboxylic acid have been identified as a class of high-performance photoinitiators for the free-radical polymerization (FRP) of (meth)acrylate monomers. acs.orgmdpi.com A key advantage is their ability to absorb light in the near-UV and visible range, allowing for the use of safer and more economical light sources like light-emitting diodes (LEDs), typically at 405 nm. mdpi.comscispace.com
These coumarins often function within multi-component photoinitiating systems (PISs). acs.org They act as the photosensitizer, absorbing light and then interacting with co-initiators—such as an iodonium (B1229267) salt (e.g., di-tert-butylphenyliodonium hexafluorophosphate) in a photo-oxidation process or an amine (e.g., N-phenylglycine) in a photo-reduction process—to generate the free radicals that start the polymerization chain reaction. acs.orgscispace.com The combination of coumarin, an iodonium salt, and an amine can create highly efficient three-component systems. researchgate.netrsc.org
Research has demonstrated that these systems can achieve high rates of polymerization and high final conversion of the monomer functions. researchgate.net The efficiency is dependent on the specific coumarin structure and the composition of the PIS. mdpi.com
| Monomer Blend | Photoinitiating System (wt%) | Final Conversion (FC%) & Ref. |
| TMPTA | CoumA / Iodonium Salt (0.1%/1%) | 75% researchgate.net |
| TMPTA | CoumC / Iodonium Salt (0.1%/1%) | 78% researchgate.net |
| TMPTA | CoumH / Iodonium Salt (0.1%/1%) | 80% researchgate.net |
| BisGMA/TEGDMA | CoumA / Iodonium Salt (0.2%/1%) | ~57% researchgate.net |
| BisGMA/TEGDMA | CoumB / Iodonium Salt (0.2%/1%) | ~68% researchgate.net |
| BisGMA/TEGDMA | CoumB / Iodonium Salt / NPG (0.2%/1%/1%) | ~75% researchgate.net |
Components in Photocomposite Synthesis and 3D Printing Applications
The high efficiency of coumarin-based photoinitiating systems makes them ideal for demanding applications like the fabrication of photocomposites and for 3D printing (direct laser write) technologies. mdpi.comscispace.comnih.gov
In photocomposite synthesis, a liquid resin containing the monomer and the PIS is used to impregnate a reinforcing matrix, such as glass or carbon fibers. mdpi.comresearchgate.net The mixture is then cured using light. The excellent photoinitiation ability of coumarin derivatives ensures a good depth of cure even in thick or optically challenging samples, which is essential for creating robust composite materials. acs.orgrsc.org Studies have shown the successful curing of glass-fiber-reinforced acrylic resins using coumarin derivatives under near-UV LED irradiation. mdpi.comrsc.org
Similarly, in 3D printing, the high reactivity of these photoinitiators allows for the rapid, spatially-controlled solidification of liquid resins to build complex three-dimensional objects layer by layer. researchgate.netresearchgate.net The development of coumarin-based PISs sensitive to visible light is a significant advancement for creating new photosensitive resins for 3D printing applications. researchgate.netrsc.org
Advanced Drug Delivery Systems: Molecular-Level Release from Hydrogels
Hydrogels, which are water-swollen polymer networks, are widely explored for controlled drug delivery. nih.gov Derivatives of coumarin-3-carboxylic acid have been incorporated into these systems to study and control the release of therapeutic agents at a molecular level. mdpi.comdntb.gov.uanih.gov
In one key area of research, coumarin-3-carboxylic acid was chemically modified with a stable radical (spin-labeled) to create a probe, SL-CCS, that can be tracked using Electron Paramagnetic Resonance (EPR) spectroscopy. nih.gov This probe was loaded into hydrogels made from Bovine Serum Albumin (BSA). mdpi.comunivie.ac.at EPR studies provided a nanoscopic view of the interactions between the coumarin derivative and the albumin protein network, and precisely monitored its release from the hydrogel matrix. nih.govnih.gov
The findings revealed that the release rate of the coumarin derivative could be finely tuned by adjusting various parameters of the hydrogel formulation. dntb.gov.uanih.gov For example, increasing the duration of the gelation process (incubation time) resulted in more mechanically robust hydrogels and a slower, more sustained release of the loaded compound. mdpi.com Likewise, altering the initial drug-to-protein concentration ratio also modulated the release profile. mdpi.com These results demonstrate that BSA hydrogels can serve as a tunable depot for the controlled release of coumarin-based molecules and, by extension, other drugs. nih.gov
Another approach involves creating photodegradable hydrogels using coumarin derivatives. In these systems, a polymer network is crosslinked via coumarin moieties. researchgate.net Upon irradiation with light of a specific wavelength (e.g., 365 nm), the coumarin ester bonds can be cleaved, generating carboxylic acid groups and disrupting the hydrogel network, thereby triggering the release of an encapsulated drug on demand. researchgate.net
Agrochemical Research and Development: Novel Plant Protectants
Derivatives of coumarin-3-carboxylic acid are gaining significant attention in the field of agrochemical research as promising candidates for the development of new plant protectants. Their inherent biological activities, including antifungal, antibacterial, and nematicidal properties, make them a focal point for creating effective and potentially more environmentally benign alternatives to existing synthetic pesticides.
Antifungal and Antibacterial Activities:
Research into coumarin-3-carboxylate derivatives has revealed their potent activity against a wide spectrum of plant pathogenic fungi and bacteria. Studies have demonstrated that modifying the coumarin-3-carboxylic acid structure can lead to compounds with significant efficacy.
For instance, a series of coumarin-3-carboxamide derivatives have been synthesized and tested against several economically important plant pathogens. researchgate.netnih.gov Some of these compounds exhibited notable antifungal activity against Botrytis cinerea, the causative agent of gray mold disease in numerous crops, and Rhizoctorzia solani, which causes sheath blight in rice and other diseases. researchgate.netnih.gov In some cases, the efficacy of these derivatives was comparable to or even exceeded that of commercial fungicides like Boscalid. researchgate.netnih.gov
The general structure of coumarin-3-carboxylate esters has been shown to be a key factor in their bioactivity. Studies on various ester derivatives indicate that the nature of the alkyl group can influence the level of antifungal activity. hu.edu.jo For example, research on ethyl coumarin-3-carboxylate derivatives has shown their potential in inhibiting the growth of phytopathogenic fungi. nih.gov
Furthermore, derivatives of coumarin-3-carboxylic acid have demonstrated significant antibacterial properties. acs.orgnih.gov They have been found to be effective against devastating plant bacterial pathogens such as Xanthomonas oryzae pv. oryzae, which causes bacterial blight in rice, and Acidovorax citrulli, the causal agent of bacterial fruit blotch in cucurbits. acs.orgnih.gov The core structure of coumarin-3-carboxylic acid is considered a promising natural lead compound for the development of novel antibacterial agents for agricultural use. nih.gov
While specific research focusing solely on butyl coumarin-3-carboxylate is limited in the available literature, the structure-activity relationship studies of related alkyl esters suggest its potential as a valuable scaffold. The butyl group, a short aliphatic chain, is a feature that has been associated with bioactivity in other coumarin derivatives. mdpi.com The synthesis of various coumarin-3-carboxylic esters is a well-established process, allowing for the potential large-scale production needed for agricultural applications. nih.gov
Table 1: Antifungal/Antibacterial Activity of Select Coumarin-3-Carboxylate Derivatives
| Compound Class | Target Pathogen | Noteworthy Findings | Reference |
| Coumarin-3-carboxamides | Botrytis cinerea, Rhizoctorzia solani | Exhibited antifungal activity comparable to the commercial fungicide Boscalid. | researchgate.netnih.gov |
| Ethyl coumarin-3-carboxylate derivatives | Valsa mali | Showed potent fungus inhibition. | nih.gov |
| Coumarin-3-carboxylic acid derivatives | Xanthomonas oryzae pv. oryzae, Acidovorax citrulli | Demonstrated significant antibacterial activity, with some derivatives outperforming the parent acid. | acs.orgnih.gov |
Nematicidal Potential:
Beyond their fungicidal and bactericidal properties, coumarin derivatives have also been investigated for their nematicidal activity against plant-parasitic nematodes, which are responsible for substantial crop losses worldwide. encyclopedia.pubmdpi.comnih.govnih.gov Simple coumarins and their derivatives have shown efficacy against nematodes such as Meloidogyne incognita (root-knot nematode) and Bursaphelenchus xylophilus (pine wood nematode). encyclopedia.pubnih.gov
The core coumarin structure is being utilized as a template for designing new nematicides. encyclopedia.pubnih.gov While direct studies on the nematicidal effect of this compound are not prominent, the known activity of other coumarin esters suggests this is a promising area for future investigation. researchgate.net The ester functional group, in combination with the coumarin nucleus, has been identified as a key contributor to the nematicidal action in some compounds. nih.gov
Contributions to the Cosmetics and Fragrances Industry
The coumarin scaffold is a well-established and important component in the cosmetics and fragrances industry. nih.govmdpi.com Coumarin itself possesses a characteristic sweet, herbaceous, and vanilla-like scent, which has led to its widespread use in a variety of personal care products, including perfumes, lotions, and soaps. nih.gov It not only imparts its own aroma but can also act as a fixative, enhancing the longevity of other fragrance components.
While the broader class of coumarins is integral to fragrance creation, specific information regarding the direct application of this compound as a fragrance ingredient or in cosmetic formulations is not extensively detailed in the reviewed scientific literature. The fragrance profile of a molecule is highly dependent on its specific chemical structure. The addition of a butyl carboxylate group to the coumarin ring at the 3-position would undoubtedly alter its olfactory properties compared to the parent coumarin molecule.
Therefore, while the coumarin family, in general, has made significant contributions to the cosmetics and fragrance industry, the specific role and potential of this compound remain an area open for further research and development.
Future Directions and Research Perspectives in Butyl Coumarin 3 Carboxylate Chemistry and Biology
Exploration of Novel and Sustainable Synthetic Pathways for Derivatives
The future of synthesizing butyl coumarin-3-carboxylate derivatives is intrinsically linked to the principles of green and sustainable chemistry. Research is moving beyond traditional methods to embrace environmentally benign and efficient protocols, primarily focusing on the synthesis of the crucial precursor, coumarin-3-carboxylic acid.
Key areas of exploration include:
Green Solvents and Catalysts: Significant progress has been made in replacing hazardous organic solvents and catalysts. One-pot syntheses of coumarin-3-carboxylic acids are now efficiently conducted in water at room temperature using inexpensive and eco-friendly catalysts like potassium carbonate or sodium azide. acs.orgnih.gov Other innovative approaches utilize unconventional green media such as waste curd water, which acts as both a biodegradable solvent and a biological catalyst under ultrasonic irradiation. eurjchem.comeurjchem.com
Energy-Efficient Methods: Microwave irradiation and ultrasound are being employed to accelerate reactions and improve yields, often under solvent-free conditions. nih.goveurjchem.com These methods offer advantages like shorter reaction times and milder conditions compared to conventional heating. eurjchem.com
Photocatalysis: Visible-light photoredox catalysis represents a cutting-edge, sustainable strategy for creating new derivatives. acs.org For instance, a photoredox catalytic cascade of radical addition and cyclization has been developed in water to produce 3-acylmethylated coumarins, eliminating the need for organic solvents and excess oxidants. acs.org
Decarboxylative Functionalization: The carboxylic acid group at the C-3 position is a versatile handle for introducing molecular diversity. researchgate.net Decarboxylative strategies allow for the C-4 functionalization of the coumarin (B35378) ring, enabling the synthesis of complex derivatives that would be difficult to access otherwise. researchgate.netias.ac.in Palladium-catalyzed regioselective arylation at the C4-position is one such example. ias.ac.in
The esterification of the resulting coumarin-3-carboxylic acid to yield the butyl ester can be achieved through established methods like Steglich esterification, which is known for its mild conditions. mdpi.com
Table 1: Comparison of Sustainable Synthetic Methods for Coumarin-3-Carboxylic Acid Precursors
| Method | Catalyst/Medium | Energy Source | Key Advantages | Reference |
|---|---|---|---|---|
| Knoevenagel Condensation | Potassium Carbonate / Water | Room Temperature | High yield, eco-friendly, simple | acs.org |
| Ultrasound-Assisted Synthesis | Waste Curd Water | Ultrasound (40 °C) | Sustainable, biodegradable solvent, metal-free | eurjchem.comeurjchem.com |
| Microwave-Assisted Synthesis | Ytterbium Triflate (Yb(OTf)₃) | Microwave | Solvent-free, excellent yields (93–98%) | nih.gov |
Advanced Mechanistic Studies on Biological Targets with Enhanced Specificity
While numerous coumarin derivatives have shown broad biological activity, future research will prioritize a deeper understanding of their mechanisms of action to achieve enhanced target specificity and minimize off-target effects. hrpub.orgmdpi.com This involves moving from broad screening to detailed molecular investigations.
Enzyme Inhibition Mechanisms: Coumarin derivatives are known inhibitors of various enzymes. For instance, they can act as selective inhibitors of human carbonic anhydrase (hCA) isoforms IX and XII, which are associated with tumor hypoxia. tandfonline.com The proposed mechanism involves the enzyme hydrolyzing the coumarin's lactone ring, with the resulting 2-hydroxycinnamic acid derivative blocking the entrance to the active site. tandfonline.com For certain antibacterial applications, the carboxylic acid group at the C3 position has been found to be essential for activity. mdpi.com
Receptor Modulation: The coumarin-3-carboxylic acid framework is a template for developing modulators of neuronal receptors. Structure-activity relationship (SAR) studies on N-Methyl-D-Aspartate (NMDAR) receptors revealed that substituents on the coumarin ring are critical for activity. nih.gov For example, 6,8-dibromo or 6,8-diiodo substitution enhances inhibitory activity, while a 4-methyl group can convert an inhibitor into a potentiator of receptor function. nih.gov
Computational and Biophysical Techniques: Advanced computational methods like molecular dynamics (MD) simulations and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculations are becoming indispensable for elucidating binding modes and thermodynamic stability of ligand-protein complexes. nih.govmdpi.com These in silico studies, when combined with experimental biophysical techniques, provide a detailed picture of the molecular interactions driving specificity.
Rational Design of Derivatives with Improved Efficacy and Selectivity via Integrated Approaches
The development of future this compound derivatives will heavily rely on rational design strategies that integrate computational chemistry with synthetic and biological evaluation. nih.gov This data-driven approach accelerates the discovery of lead compounds with optimized properties.
Pharmacophore Modeling and 3D-QSAR: These computational tools are used to identify the key structural features (pharmacophores) required for biological activity and to build predictive quantitative structure-activity relationship (QSAR) models. nih.gov Such models were successfully used to identify coumarin derivatives targeting acetylcholinesterase for Alzheimer's disease, with contour maps showing the favorable and unfavorable spatial distribution of steric, hydrophobic, and electrostatic fields around the coumarin nucleus. nih.gov
Structure-Based Drug Design: When the three-dimensional structure of a biological target is known, molecular docking can be used to predict the binding orientation of potential derivatives. mdpi.com This allows for the design of new molecules with improved complementarity to the target's binding site. This approach has been used to discover novel coumarin derivatives as potential dual inhibitors of α-glucosidase and α-amylase for managing hyperglycemia. mdpi.com
Synergistic Computational-Experimental Workflows: The most powerful approach involves an iterative cycle of computational design, chemical synthesis, and biological testing. tandfonline.com For example, Density Functional Theory (DFT) calculations can explore molecular properties and chemical reactivity to guide the design of novel probes. researchgate.net The synthesized compounds are then tested, and the results are fed back into the computational models for further refinement, leading to derivatives with enhanced efficacy and selectivity. acs.org
Development of Next-Generation Functional Materials and Biological Tools
Beyond therapeutic applications, the unique photochemical and photophysical properties of the coumarin core make it an ideal building block for advanced materials and biological probes. mdpi.comnih.gov
Smart Polymers and Functional Materials: The ability of coumarin moieties to undergo a reversible [2πs + 2πs] photodimerization reaction upon exposure to UV light is a key feature for creating smart materials. nih.gov This property is exploited to develop:
Photoreversible Polymers: Polymers containing coumarin groups can be cross-linked with UV light (>300 nm) and then cleaved with shorter wavelength UV light (<260 nm), enabling applications in self-healing materials, rewritable data storage, and controlled drug delivery. nih.gov
Photoinitiators: Coumarin derivatives with high molar extinction coefficients are excellent photoinitiators for the polymerization of acrylates and methacrylates, which is crucial for developing photocomposites and for 3D printing applications. nih.gov
Photosensitizers: Metal-coumarin derivatives are being designed as photosensitizers for photodynamic therapy (PDT) in cancer treatment. These molecules can be activated by light to generate reactive oxygen species that kill cancer cells. rsc.org
Advanced Biological Tools: The inherent fluorescence of many coumarin derivatives makes them exceptional scaffolds for biological imaging and detection. mdpi.com
Fluorescent Probes: Coumarins are used to construct highly sensitive and selective fluorescent probes for detecting specific analytes in biological systems, such as metal ions and biological thiols. mdpi.comnih.gov An electron-donating group at the 7-position and an electron-withdrawing group at the 3-position typically enhance fluorescence quantum yields. nih.gov
Activity-Based Probes (ABPs): ABPs are powerful tools for imaging and analyzing the active form of enzymes within complex biological systems. nih.gov Coumarins are incorporated into ABPs as reporters, allowing for real-time detection of enzymatic activity with high sensitivity. nih.gov
FRET Systems: In Förster Resonance Energy Transfer (FRET) based probes, coumarins often serve as the donor fluorophore. These probes are designed with a quencher or an acceptor fluorophore linked by a peptide specific to a protease. Cleavage of the peptide by the target enzyme separates the pair, restoring coumarin fluorescence and signaling enzyme activity. nih.gov
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Coumarin-3-carboxylic acid |
| 2-hydroxycinnamic acid |
| 6,8-diiodocoumarin-3-carboxylic acid |
| 6,8-dibromocoumarin-3-carboxylic acid |
| 4-methylcoumarin-3-carboxylic acid |
| 3-acylmethylated coumarins |
| Diethyl malonate |
| Potassium carbonate |
| Sodium azide |
| Ytterbium triflate |
| fac-Ir(ppy)₃ |
| N,N'-dicyclohexylcarbodiimide (DCC) |
| 4-dimethylaminopyridine (B28879) (DMAP) |
Q & A
Q. Data Comparison :
| Catalyst | Solvent | Reaction Time | Yield Trend | Reference |
|---|---|---|---|---|
| L-proline | DMSO | 8–12 hours | Moderate | |
| Glycine | Water | 4–6 hours | High |
How can researchers optimize catalytic systems for greener synthesis of this compound?
Level: Advanced
Methodological Answer:
To enhance sustainability:
Replace hazardous solvents : Use water instead of DMSO, as demonstrated in tandem syntheses with Meldrum’s acid .
Biocatalysts : Test amino acids (e.g., glycine) over traditional bases to reduce toxicity .
Reaction monitoring : Employ TLC or in-situ IR to minimize excess reagent use.
Waste reduction : Recover solvents via distillation and reuse catalysts in subsequent batches.
What analytical techniques are critical for validating the structure and purity of this compound?
Level: Basic
Methodological Answer:
- Melting point analysis : Compare observed values with literature data to confirm purity .
- Spectroscopy :
- IR : Identify ester (C=O ~1700 cm⁻¹) and coumarin ring (C-O-C ~1250 cm⁻¹) functional groups .
- ¹H/¹³C NMR : Assign peaks for the butyl chain (δ 0.9–1.6 ppm) and coumarin aromatic protons (δ 6.3–8.2 ppm) .
- Chromatography : Use HPLC with UV detection (λ = 320 nm) to quantify impurities .
How should researchers resolve contradictions in reported synthesis conditions for coumarin-3-carboxylate derivatives?
Level: Advanced
Methodological Answer:
Systematic variation : Test conflicting parameters (e.g., base concentration, solvent ratios) in controlled experiments.
Kinetic studies : Compare reaction rates under L-proline/DMSO vs. glycine/water systems to identify rate-limiting steps .
Side-product analysis : Use LC-MS to detect intermediates (e.g., uncyclized Knoevenagel adducts) that may explain yield discrepancies .
What strategies enable functionalization of this compound for biological applications?
Level: Advanced
Methodological Answer:
- Ester hydrolysis : Convert the butyl ester to a carboxylic acid for conjugation with bioactive moieties (e.g., cephalosporin) under alkaline conditions .
- Click chemistry : Introduce triazole groups via Cu-catalyzed azide-alkyne cycloaddition .
- Photophysical tuning : Modify substituents on the coumarin core to enhance photosensitizing properties .
How can computational methods predict the stability and reactivity of this compound?
Level: Advanced
Methodological Answer:
- DFT calculations : Model electron density distributions to identify nucleophilic/electrophilic sites for functionalization .
- Molecular dynamics : Simulate solvent interactions to predict solubility and degradation pathways.
- QSPR models : Correlate structural descriptors (e.g., logP, dipole moment) with experimental bioactivity data .
What factors influence the alkaline hydrolysis kinetics of this compound?
Level: Basic/Advanced
Methodological Answer:
- Base concentration : Higher NaOH concentrations (>2M) accelerate ester cleavage but may degrade the coumarin core .
- Temperature : Hydrolysis at 60–80°C reduces reaction time but requires monitoring for side reactions.
- Solvent polarity : Aqueous ethanol (50% v/v) balances solubility and reaction efficiency .
How can green chemistry principles improve the scalability of this compound synthesis?
Level: Advanced
Methodological Answer:
- Catalyst recovery : Immobilize glycine on silica gel for reuse over multiple cycles .
- Solvent-free conditions : Explore mechanochemical synthesis via ball milling to eliminate solvent waste.
- Energy efficiency : Replace reflux with microwave-assisted heating to reduce reaction time by 40% .
How can researchers ensure reproducibility when adapting literature methods?
Level: Basic
Methodological Answer:
- Detailed protocols : Specify catalyst purity, solvent drying methods, and stirring rates .
- Validation controls : Include known compounds (e.g., ethyl coumarin-3-carboxylate) as internal standards .
- Data transparency : Report yields as isolated masses and purity as HPLC area percentages .
What storage conditions prevent decomposition of this compound?
Level: Basic
Methodological Answer:
- Temperature : Store at –20°C in amber vials to avoid photodegradation .
- Moisture control : Use desiccants (e.g., silica gel) in sealed containers to prevent ester hydrolysis.
- Inert atmosphere : Purge storage vials with argon to limit oxidative side reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
